![molecular formula C23H26N4O2 B4899216 1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide
Overview
Description
1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which has anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in tumor cells and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide in lab experiments is its ability to selectively inhibit COX-2 without affecting COX-1, which is involved in the production of protective prostaglandins. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide. One potential direction is the investigation of its potential in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research can be conducted to optimize the synthesis method and improve the solubility of the compound. Finally, the potential for using this compound as a lead compound for the development of new anti-inflammatory and anti-tumor drugs can also be explored.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its ability to selectively inhibit COX-2 and activate PPAR-γ makes it a valuable tool for studying inflammation, pain, and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and to optimize its synthesis and administration.
Scientific Research Applications
1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-15-19(16-27-13-11-18(12-14-27)23(24)28)22(25-26)17-7-9-21(10-8-17)29-20-5-3-2-4-6-20/h2-10,15,18H,11-14,16H2,1H3,(H2,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLXMNUUUXPQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC(CC4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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